molecular formula C14H15ClN2O2S B11067929 2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-6-methylpyrimidin-4(3H)-one

2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-6-methylpyrimidin-4(3H)-one

Cat. No.: B11067929
M. Wt: 310.8 g/mol
InChI Key: BLVAXPJAKFEMOR-UHFFFAOYSA-N
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Description

2-{[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]SULFANYL}-6-METHYL-4(3H)-PYRIMIDINONE is a complex organic compound with a unique structure that includes a pyrimidinone core, a chloromethylphenoxy group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]SULFANYL}-6-METHYL-4(3H)-PYRIMIDINONE typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloro-3-methylphenol and 2-chloroethyl sulfide.

    Formation of Intermediate: The 4-chloro-3-methylphenol is reacted with 2-chloroethyl sulfide under basic conditions to form the intermediate 2-(4-chloro-3-methylphenoxy)ethyl sulfide.

    Cyclization: The intermediate is then subjected to cyclization with 6-methyl-4(3H)-pyrimidinone under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a significant role in the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]SULFANYL}-6-METHYL-4(3H)-PYRIMIDINONE undergoes various types of chemical reactions:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrimidinone ring or the phenoxy group.

    Substitution: Halogen substitution reactions can occur at the chloro group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

2-{[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]SULFANYL}-6-METHYL-4(3H)-PYRIMIDINONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]SULFANYL}-6-METHYL-4(3H)-PYRIMIDINONE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-CHLORO-2-METHYLPHENOXY)PROPANOIC ACID: This compound shares a similar phenoxy group but differs in its overall structure and properties.

    2-CHLOROMETHYL-3-METHYL-4-METHOXYPYRIDINE HYDROCHLORIDE: Another related compound with a different core structure and functional groups.

Uniqueness

2-{[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]SULFANYL}-6-METHYL-4(3H)-PYRIMIDINONE is unique due to its combination of a pyrimidinone core with a chloromethylphenoxy group and a sulfanyl linkage. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C14H15ClN2O2S

Molecular Weight

310.8 g/mol

IUPAC Name

2-[2-(4-chloro-3-methylphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C14H15ClN2O2S/c1-9-7-11(3-4-12(9)15)19-5-6-20-14-16-10(2)8-13(18)17-14/h3-4,7-8H,5-6H2,1-2H3,(H,16,17,18)

InChI Key

BLVAXPJAKFEMOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)SCCOC2=CC(=C(C=C2)Cl)C

Origin of Product

United States

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